molecular formula C25H26ClFN4O2 B11373819 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

Cat. No.: B11373819
M. Wt: 468.9 g/mol
InChI Key: VADLDUXMZPIIEJ-UHFFFAOYSA-N
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Description

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a complex organic compound that features an indole moiety, a piperazine ring, and a pyrrolidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The piperazine ring is introduced through nucleophilic substitution reactions, and the final pyrrolidinone structure is formed via cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include oxindole derivatives, hydroxyl derivatives, and substituted indole compounds. These products can be further modified to enhance their biological or chemical properties .

Scientific Research Applications

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the pyrrolidinone structure can influence its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-{[4-(2-chlorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
  • 1-[2-(5-bromo-1H-indol-3-yl)ethyl]-4-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
  • 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-{[4-(2-ethylphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

Uniqueness

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, reactivity, and selectivity towards specific molecular targets .

Properties

Molecular Formula

C25H26ClFN4O2

Molecular Weight

468.9 g/mol

IUPAC Name

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one

InChI

InChI=1S/C25H26ClFN4O2/c26-19-5-6-22-20(14-19)17(15-28-22)7-8-31-16-18(13-24(31)32)25(33)30-11-9-29(10-12-30)23-4-2-1-3-21(23)27/h1-6,14-15,18,28H,7-13,16H2

InChI Key

VADLDUXMZPIIEJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3CC(=O)N(C3)CCC4=CNC5=C4C=C(C=C5)Cl

Origin of Product

United States

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